molecular formula C11H9FN2O2 B13729314 Methyl 5-Fluoroquinazoline-4-acetate

Methyl 5-Fluoroquinazoline-4-acetate

Cat. No.: B13729314
M. Wt: 220.20 g/mol
InChI Key: XELFORBGZXAHEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-Fluoroquinazoline-4-acetate typically involves the cyclization of anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives with appropriate acid chlorides, followed by cyclization with acetic anhydride under reflux conditions . The resulting benzoxazinones are then treated with ammonia to yield the quinazoline derivatives .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-Fluoroquinazoline-4-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazolines, dihydroquinazolines, and quinazoline N-oxides .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Methyl 5-Fluoroquinazoline-4-acetate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methyl ester group and the fluorine atom enhances its pharmacokinetic properties and makes it a valuable compound for further drug development .

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

methyl 2-(5-fluoroquinazolin-4-yl)acetate

InChI

InChI=1S/C11H9FN2O2/c1-16-10(15)5-9-11-7(12)3-2-4-8(11)13-6-14-9/h2-4,6H,5H2,1H3

InChI Key

XELFORBGZXAHEO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC=NC2=C1C(=CC=C2)F

Origin of Product

United States

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